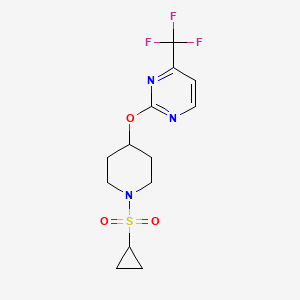
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide (HTCA) is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is not fully understood. However, studies have suggested that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that the synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is relatively complex, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide. One area of interest is the development of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential synergistic effects of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide with other compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide involves the reaction of 2-acetylthiophene and 3-acetylthiophene with cinnamoyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide. The yield of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide is typically around 70%.
Applications De Recherche Scientifique
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cinnamamide has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-23-13-16)17-7-4-11-24-17/h1-13,22H,14H2,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVCCAVUIOPEGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

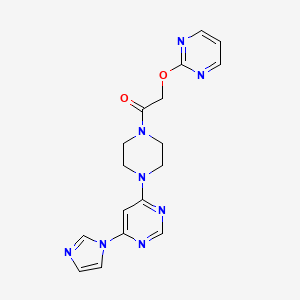
![N-(4-bromo-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2622780.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2622781.png)
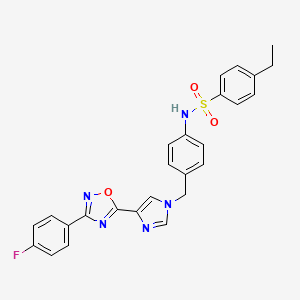
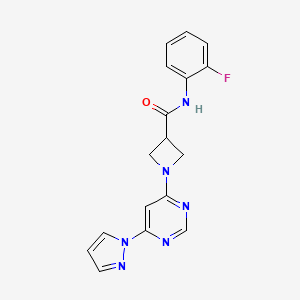

![6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2622790.png)
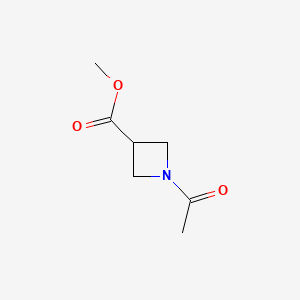
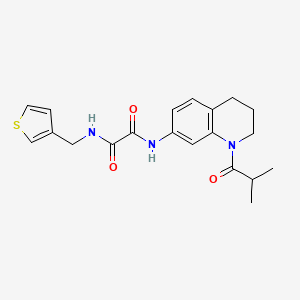
![methyl 3-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2622795.png)
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)

